4-Ethynylbenzaldehyde

説明

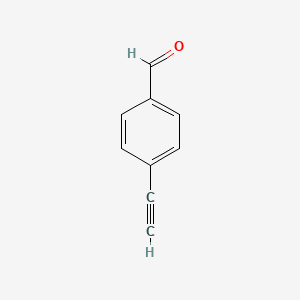

Structure

3D Structure

特性

IUPAC Name |

4-ethynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMHQBQFJYJLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377992 | |

| Record name | 4-Ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63697-96-1 | |

| Record name | 4-Ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethynylbenzaldehyde synthesis via Sonogashira coupling

An In-depth Technical Guide to the Synthesis of 4-Ethynylbenzaldehyde via Sonogashira Coupling

Introduction

This compound is a valuable bifunctional molecule widely used in the synthesis of pharmaceuticals, organic materials, and complex molecular architectures.[1] Its aldehyde group allows for a wide range of subsequent chemical transformations, while the terminal alkyne provides a handle for reactions such as click chemistry, polymerization, and further cross-coupling. The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it the premier choice for synthesizing arylalkynes like this compound.[1][2]

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the palladium and copper co-catalyzed Sonogashira coupling. It details the reaction mechanism, experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development.

Reaction Overview: A Two-Step Approach

The direct Sonogashira coupling of 4-halobenzaldehydes with acetylene (B1199291) gas can be challenging to control. A more common and reliable strategy involves a two-step process:

-

Sonogashira Coupling: A 4-halobenzaldehyde (typically 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde) is coupled with a terminal alkyne bearing a protecting group, most commonly a trimethylsilyl (B98337) (TMS) group from ethynyltrimethylsilane.[3][4] The TMS group prevents side reactions like homocoupling and serves as a stable surrogate for acetylene.[3]

-

Deprotection: The resulting 4-((trimethylsilyl)ethynyl)benzaldehyde is then treated with a mild base or fluoride (B91410) source to cleave the silyl (B83357) group, yielding the final product, this compound.[4][5]

Mechanism of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt.[1]

-

Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (R¹-X, e.g., 4-iodobenzaldehyde) to form a Pd(II) complex.[6]

-

Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[2]

-

Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to release the final coupled product (the arylalkyne) and regenerate the Pd(0) catalyst, which re-enters the cycle.[6]

-

-

Copper Cycle :

-

π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne (H-≡-R², e.g., ethynyltrimethylsilane).[2]

-

Deprotonation : An amine base deprotonates the alkyne, facilitated by the increased acidity from copper coordination, to form a copper(I) acetylide intermediate.[2][6] This intermediate is then ready for the transmetalation step with the palladium complex.

-

Data Presentation: Sonogashira Coupling Conditions

The choice of aryl halide, catalyst, base, and solvent significantly impacts the reaction's efficiency. Aryl iodides are generally more reactive than aryl bromides, often allowing for milder reaction conditions.[1][6]

Table 1: Typical Reaction Parameters for Sonogashira Coupling of 4-Halobenzaldehydes

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodobenzaldehyde | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-5) | Et₃N | THF/Et₃N | RT - 60 | 1 - 6 | >90 | General[6][7] |

| 4-Bromobenzaldehyde | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (2.5) | DIPA | THF | RT | 3 | ~89 | General[6] |

| 4-Iodobenzaldehyde | Phenylacetylene | MCM-41-Pd (0.01) | CuI (0.2) | Et₃N | Et₃N | 50 | 3 | 98 | [8] |

| 4-Bromobenzaldehyde | Phenylacetylene | Sydnone-PdBr(PPh₃)₂ (10) | CuI (5) | Et₃N | Et₃N | Reflux | 5 - 72 | 80-95 | [9] |

| 4-Bromobenzaldehyde | Phenylacetylene | Pd(OAc)₂/DTBNpP (2.5) | None (Cu-free) | TMP | DMSO | RT | 3 | 97 | [10] |

Note: Yields are highly substrate and condition-dependent. This table provides representative data.

Experimental Protocols

The following protocols are generalized procedures based on common literature methods. Researchers should optimize conditions for their specific setup. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[11]

Protocol 1: Synthesis of 4-((trimethylsilyl)ethynyl)benzaldehyde

This procedure is adapted for the coupling of 4-iodobenzaldehyde with ethynyltrimethylsilane.

Materials:

-

4-Iodobenzaldehyde (1.0 eq)

-

Ethynyltrimethylsilane (1.1 - 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)

-

Copper(I) iodide [CuI] (0.02 - 0.05 eq)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (can be used as solvent or co-solvent)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-iodobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).[6]

-

Add anhydrous THF (e.g., 5 mL per 0.8 mmol of aryl halide) followed by the amine base (e.g., DIPA, 7.0 eq).[6]

-

Add ethynyltrimethylsilane (1.1 eq) dropwise to the mixture at room temperature.[6]

-

Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.[6]

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-((trimethylsilyl)ethynyl)benzaldehyde.[6]

Protocol 2: Deprotection to this compound

This procedure describes a mild, base-catalyzed deprotection of the TMS group.

Materials:

-

4-((trimethylsilyl)ethynyl)benzaldehyde (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (DCM) or Diethyl Ether

Procedure:

-

Dissolve 4-((trimethylsilyl)ethynyl)benzaldehyde (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.[4]

-

Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.[12]

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane or diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent in vacuo to yield this compound, which can be further purified by chromatography or recrystallization if necessary.

Conclusion

The Sonogashira coupling provides a highly efficient and reliable pathway for the synthesis of this compound. The two-step strategy, involving the coupling of a 4-halobenzaldehyde with a protected alkyne followed by a straightforward deprotection, is robust and tolerates a wide range of functional groups. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of this versatile building block, enabling further advancements in medicinal chemistry and materials science.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. synarchive.com [synarchive.com]

- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-Ethynylbenzaldehyde

This technical guide provides a comprehensive overview of this compound (CAS No. 63697-96-1), a versatile bifunctional molecule of significant interest in chemical synthesis, materials science, and pharmaceutical development. Its unique structure, featuring both a reactive aldehyde and a terminal alkyne, makes it a valuable building block for the construction of complex molecular architectures.

Core Properties and Identification

This compound, also known as p-ethynylbenzaldehyde, is a formylated derivative of phenylacetylene.[1] It typically appears as a white to light yellow or brown crystalline powder.[1][2]

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 63697-96-1 | [1][2][3][4] |

| Molecular Formula | C₉H₆O | [1][2][3][5] |

| Molecular Weight | 130.14 g/mol | [2][4][5] |

| Appearance | White to orange to brown powder or crystalline powder | [1][2] |

| Melting Point | 89-93 °C | [1][2][4][6][7][8] |

| Boiling Point | 223.8 ± 23.0 °C (Predicted) | [2] |

| λmax | 297 nm (in CH₃CN) | [2][7] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2][7][9] |

| InChI Key | BGMHQBQFJYJLBP-UHFFFAOYSA-N | [1][2][4] |

| SMILES | O=Cc1ccc(cc1)C#C | [1][2][4] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the verification of this compound's identity and purity. Key spectral data are outlined below.

| Spectroscopy | Peak/Signal Description | Reference(s) |

| ¹H NMR | Predicted signals include: δ 10.02 (s, 1H, CHO), 7.84 (d, J=8.1 Hz, 2H, ArH), 7.64 (d, J=8.1 Hz, 2H, ArH), 3.30 (s, 1H, C≡CH). | [10] |

| IR | Expected characteristic peaks for the aldehyde C=O stretch and the alkyne C≡C and ≡C-H stretches. | [5] |

| Mass Spec (GC-MS) | Molecular Ion Peak (M⁺) expected at m/z 130. | [5][11] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process involving a Sonogashira coupling followed by a deprotection step.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 63697-96-1 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound 97 63697-96-1 [sigmaaldrich.com]

- 5. This compound | C9H6O | CID 2771645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. This compound CAS#: 63697-96-1 [m.chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 63697-96-1|this compound|BLD Pharm [bldpharm.com]

- 10. This compound, CAS No. 63697-96-1 - iChemical [ichemical.com]

- 11. spectrabase.com [spectrabase.com]

A Technical Guide to 4-Ethynylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-ethynylbenzaldehyde, a versatile organic compound utilized in various fields of chemical synthesis, including pharmaceuticals, organic materials, and nanotechnology. Its bifunctional nature, featuring a reactive aldehyde group and a terminal alkyne, makes it a valuable building block for constructing complex molecular architectures.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Chemical Formula | C₉H₆O | [1][2][3][4] |

| Molecular Weight | 130.14 g/mol | [2][4] |

| Molar Mass | 130.146 g·mol⁻¹ | [1][3] |

| Appearance | White or yellow solid | [1] |

| Melting Point | 89–93 °C | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 63697-96-1 | [1][4] |

Synthetic Protocol: Sonogashira Coupling

The preparation of this compound is commonly achieved via a Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[5] The following protocol details a typical two-step synthesis starting from 4-bromobenzaldehyde (B125591).

Step 1: Synthesis of 4-((trimethylsilyl)ethynyl)benzaldehyde

-

Reaction Setup: In a two-necked, round-bottomed flask maintained under an inert argon or nitrogen atmosphere, combine 4-bromobenzaldehyde (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.02-0.1 equivalents).

-

Solvent and Reagents: Add a suitable solvent, typically an amine base like triethylamine (B128534) or a mixture of toluene (B28343) and triethylamine.[6] To this mixture, add trimethylsilylacetylene (B32187) (1.1-1.5 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-80°C.[6] Monitor the reaction progress using thin-layer chromatography (TLC) until the starting aryl bromide is consumed.

-

Work-up: Upon completion, cool the reaction mixture, filter it to remove the catalyst and amine salt, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Deprotection to Yield this compound

-

Reaction Setup: Dissolve the purified 4-((trimethylsilyl)ethynyl)benzaldehyde from Step 1 in a solvent such as tetrahydrofuran (B95107) (THF) or methanol.

-

Deprotection Agent: Add a base to cleave the trimethylsilyl (B98337) (TMS) group.[1] A mild base like potassium carbonate (K₂CO₃) or a hydroxide (B78521) solution (e.g., aqueous KOH) is effective.[7]

-

Reaction Conditions: Stir the mixture at room temperature for 1-4 hours.[7][8] Monitor the reaction by TLC to confirm the removal of the TMS group.

-

Work-up and Purification: Once the reaction is complete, remove the solvent by rotary evaporation. Extract the product into an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.[7] After filtration and concentration, the final product, this compound, can be purified by column chromatography or recrystallization to yield a yellow solid.[7][8][9]

Visualized Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-bromobenzaldehyde, highlighting the key Sonogashira coupling and subsequent deprotection steps.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H6O | CID 2771645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scbt.com [scbt.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]

- 7. This compound | 63697-96-1 [chemicalbook.com]

- 8. Process for the preparation of ethynylbenzaldehydes - Patent 0257309 [data.epo.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 4-Ethynylbenzaldehyde

This technical guide provides a comprehensive overview of 4-ethynylbenzaldehyde, a key organic compound in contemporary chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize advanced organic intermediates. This document outlines its chemical identity, physical properties, and a standard experimental protocol for its synthesis.

Chemical Identity and Synonyms

This compound is an aromatic compound that incorporates both an aldehyde and a terminal alkyne functional group. This unique combination makes it a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecular architectures through reactions such as Sonogashira coupling. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is also known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs.

A clear understanding of these synonyms is crucial for accurate literature searches and procurement. The primary synonym, p-ethynylbenzaldehyde, explicitly denotes the para substitution pattern on the benzene (B151609) ring, which is also conveyed by the "4-" in the IUPAC name.

Nomenclature Relationship

Caption: Relationship between the IUPAC name and common synonyms for this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference |

| Molecular Formula | C₉H₆O | [1][2][3] |

| Molecular Weight | 130.14 g/mol | [2][3] |

| CAS Number | 63697-96-1 | [1][2][4] |

| Appearance | White to yellow or orange powder/crystal | [1][5] |

| Melting Point | 89-93 °C | [1][4] |

| Purity (typical) | >97% | [3][6] |

Experimental Protocol: Synthesis of this compound

A widely employed method for the synthesis of this compound is the Sonogashira coupling reaction, followed by a deprotection step.[1] This protocol provides a reliable and efficient route to the desired product.

Reaction Scheme:

-

Sonogashira Coupling: 4-Bromobenzaldehyde (B125591) is coupled with a protected acetylene, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst and a copper(I) cocatalyst.

-

Deprotection: The resulting silyl-protected intermediate is then treated with a base, such as potassium carbonate, to remove the trimethylsilyl (B98337) group and yield this compound.

Experimental Workflow

Caption: A typical workflow for the synthesis of this compound.

Detailed Methodology:

-

Materials:

-

4-Bromobenzaldehyde

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., tetrahydrofuran)

-

Potassium carbonate

-

Methanol

-

-

Procedure:

-

To a solution of 4-bromobenzaldehyde in an appropriate solvent, add the palladium catalyst, copper(I) iodide, and a base.

-

Add trimethylsilylacetylene to the reaction mixture and stir at room temperature or gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction is worked up by quenching, extraction, and drying of the organic phase.

-

The crude intermediate is then dissolved in a solvent such as methanol, and a base like potassium carbonate is added.

-

The mixture is stirred until the deprotection is complete.

-

The final product, this compound, is isolated and purified, typically by column chromatography.

-

This guide provides essential information for the handling and application of this compound in a research and development setting. For further details on safety and handling, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H6O | CID 2771645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. CAS 63697-96-1: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 63697-96-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Ethynylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-ethynylbenzaldehyde. The document details the chemical shifts, multiplicities, and coupling constants, alongside the experimental protocols for data acquisition. A visual representation of the molecular structure with corresponding NMR assignments is also provided to facilitate a deeper understanding of the spectral data.

Introduction

This compound is a bifunctional organic compound incorporating both an aldehyde and a terminal alkyne group attached to a benzene (B151609) ring. This unique structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals, polymers, and organic materials. An accurate interpretation of its NMR spectra is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide offers a detailed analysis of its ¹H and ¹³C NMR spectra to support these research and development endeavors.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data is presented with respect to tetramethylsilane (B1202638) (TMS) as the internal standard (δ = 0.00 ppm).

¹H NMR Spectral Data

| Proton Label | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Hₐ | 10.02 | Singlet | - | 1H |

| Hₑ, Hₑ' | 7.87 | Doublet | 8.4 | 2H |

| Hₓ, Hₓ' | 7.64 | Doublet | 8.4 | 2H |

| Hᵧ | 3.25 | Singlet | - | 1H |

¹³C NMR Spectral Data

| Carbon Label | Chemical Shift (δ) ppm |

| C₁ | 191.6 |

| C₄ | 136.0 |

| C₅, C₅' | 132.6 |

| C₆, C₆' | 129.9 |

| C₂ | 129.2 |

| C₃ | 82.8 |

| C₇ | 81.5 |

Experimental Protocols

The following section outlines the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for this compound as it provides good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) typically do not interfere with the analyte's signals. Other suitable deuterated solvents include acetone-d₆ and dimethyl sulfoxide-d₆.

-

Concentration: A sample concentration of 5-25 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent is generally sufficient for obtaining good quality spectra.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer and Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically adequate.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A spectral width of 12-16 ppm is usually sufficient to cover the entire proton chemical shift range.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to ensure singlets for all carbon signals and to benefit from the Nuclear Overhauser Effect (NOE).

-

Number of Scans: Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: A spectral width of 200-240 ppm is standard for covering the full range of carbon chemical shifts.

-

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with the atom labeling corresponding to the NMR data tables.

Caption: Molecular structure of this compound with NMR assignments.

4-Ethynylbenzaldehyde FT-IR and mass spectrometry data

An In-depth Technical Guide on the Spectroscopic Analysis of 4-Ethynylbenzaldehyde

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for this compound (C₉H₆O). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols, data interpretation, and visual representations of key analytical workflows and molecular characteristics.

This compound is an aromatic aldehyde with a terminal alkyne group. These functional groups give rise to characteristic signals in both FT-IR and mass spectra, which are crucial for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₆O | [1][2][3][4] |

| Molecular Weight | 130.14 g/mol | [1][4] |

| CAS Number | 63697-96-1 | [1][2][3][4] |

| Appearance | Solid | |

| Melting Point | 89-93 °C |

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its principal functional groups: the aromatic ring, the aldehyde, and the terminal alkyne.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3300 | ≡C-H | Stretch | Strong, Sharp |

| 3100-3000 | Ar-H | Stretch | Medium |

| 2830-2695 | O=C-H | Stretch (Fermi Resonance Doublet) | Medium, Sharp |

| ~2100 | C≡C | Stretch | Medium, Sharp |

| 1710-1685 | C=O | Stretch (conjugated) | Strong |

| 1600-1475 | C=C | Aromatic Ring Stretch | Medium |

| 900-600 | Ar-H | Out-of-plane Bend | Strong |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.[5][6] The conjugation of the aldehyde to the aromatic ring shifts the C=O stretching frequency to a lower wavenumber compared to saturated aliphatic aldehydes.[5][6] The aldehydic C-H stretch typically appears as a characteristic doublet due to Fermi resonance.[7]

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and the stability of its fragments. Aromatic compounds typically show a prominent molecular ion peak.[8]

| m/z | Ion | Fragmentation | Relative Abundance |

| 130 | [M]⁺ | Molecular Ion | High |

| 129 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde | High |

| 101 | [M-CHO]⁺ | Loss of the formyl radical | Medium |

| 75 | [C₆H₃]⁺ | Further fragmentation of the aromatic ring | Medium |

Note: The relative abundances are estimates and can vary based on the ionization energy and the mass spectrometer used. The fragmentation pattern is characteristic of aromatic aldehydes, with the primary losses being a hydrogen atom and the formyl group.[8][9]

Experimental Protocols

The following are generalized protocols for acquiring FT-IR and mass spectrometry data for a solid sample like this compound.

FT-IR Spectroscopy using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance is a common sampling technique for obtaining FT-IR spectra of solid and liquid samples with minimal preparation.[10]

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Materials:

-

GC-MS system with an Electron Ionization (EI) source

-

Helium carrier gas (high purity)

-

Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

2 mL autosampler vial with a screw cap and septum

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent.[11]

-

GC-MS Method Setup:

-

Injector: Set the injector temperature to 250 °C in splitless mode.

-

GC Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp at 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum. Compare the obtained spectrum with a library database for confirmation.

Visualizations

The following diagrams illustrate the analytical workflow and the interpretation of the spectroscopic data.

Caption: General workflow for FT-IR and GC-MS analysis.

References

- 1. This compound | C9H6O | CID 2771645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. scbt.com [scbt.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 4-Ethynylbenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylbenzaldehyde is a versatile bifunctional molecule increasingly utilized as a building block in the synthesis of complex organic materials, pharmaceuticals, and covalent organic frameworks. Its dual reactivity, stemming from the aldehyde and terminal alkyne groups, allows for a wide range of chemical transformations. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a general experimental protocol for its solubility determination, and presents a key synthetic pathway involving this compound. While specific quantitative solubility data is not extensively available in public literature, this guide consolidates qualitative information and provides practical methodologies for researchers.

Introduction

This compound (CAS No. 63697-96-1) is a white to yellow crystalline solid with a molecular weight of 130.14 g/mol .[1][2][3] Its structure, featuring a phenyl ring substituted with a formyl and an ethynyl (B1212043) group, imparts a unique combination of polarity and reactivity. The aldehyde group is a versatile handle for nucleophilic addition and condensation reactions, while the terminal alkyne is amenable to a variety of coupling reactions, most notably the Sonogashira coupling.[4] The successful execution of these reactions, as well as subsequent product isolation and purification, is critically dependent on the choice of an appropriate solvent system. This guide aims to provide a practical framework for understanding and determining the solubility of this compound in common organic solvents.

Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of this compound is dictated by the interplay of its polar aldehyde group and the largely non-polar phenylacetylene (B144264) backbone. While comprehensive quantitative data is scarce, a qualitative assessment of its solubility can be inferred from its structure and available information for similar aromatic aldehydes.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | Soluble | The polar carbonyl group of the aldehyde can interact with the polar groups of these solvents. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar solvents are generally effective at dissolving a wide range of organic compounds.[5][6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are good at dissolving many organic solids of moderate polarity. |

| Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic ring of this compound will have favorable interactions with these aromatic solvents. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The aldehyde can form hydrogen bonds with the hydroxyl group of alcohols, but the non-polar part of the molecule may limit high solubility.[7] |

| Non-polar | Hexane, Cyclohexane | Poorly Soluble | The significant polarity of the aldehyde group makes it less compatible with non-polar aliphatic solvents. |

| Aqueous | Water | Insoluble | The hydrophobic phenyl and ethynyl groups dominate, making it insoluble in water. |

This table is based on general principles of solubility and qualitative statements found in chemical supplier information.[1] Experimental verification is necessary for specific applications.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature. This method is based on the isothermal saturation technique.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or stirred oil bath)

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate (e.g., shake or stir) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the constant temperature bath for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Determine the mass of the filtered solution in the volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of this compound in the filtered solution.

-

Calculate the mass of the solvent in the filtered solution.

-

Express the solubility in desired units (e.g., g/100 g solvent, mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Key Synthetic Application: Sonogashira Coupling

This compound is a key precursor in the synthesis of more complex molecules. One of its most important reactions is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. For instance, it can be coupled with 4-bromobenzaldehyde (B125591) to synthesize 4,4'-(ethyne-1,2-diyl)dibenzaldehyde, a valuable building block for covalent organic frameworks.[4]

Reaction Scheme

The Sonogashira coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base in an organic solvent.

Signaling Pathway Diagram (Reaction Workflow)

Caption: A typical workflow for the Sonogashira coupling reaction.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be systematically documented in the literature, this guide provides a solid foundation for researchers by consolidating qualitative solubility information and presenting a robust, general experimental protocol for its determination. The provided workflows for solubility testing and a key synthetic application, the Sonogashira coupling, offer practical visual aids for laboratory work. A thorough understanding of the solubility characteristics of this compound is a critical first step in harnessing its full potential in the development of novel materials and therapeutics. It is strongly recommended that researchers perform their own solubility tests under their specific experimental conditions to ensure optimal results.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. file.sdiarticle3.com [file.sdiarticle3.com]

- 4. showzappat.weebly.com [showzappat.weebly.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buy 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | 84907-55-1 [smolecule.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure and XRD Analysis of 4-Ethynylbenzaldehyde

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 4-ethynylbenzaldehyde, a key building block in the synthesis of advanced materials and pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its crystallographic parameters and the experimental protocols for their determination.

Crystal Structure and Properties

This compound (C₉H₆O) is an organic compound characterized by a benzene (B151609) ring substituted with both a formyl (-CHO) and an ethynyl (B1212043) (-C≡CH) group at the para position.[1] This bifunctionality makes it a versatile precursor in various chemical syntheses, including the formation of polymers, covalent organic frameworks, and complex molecular architectures. The precise arrangement of molecules in the solid state, determined by X-ray diffraction, is crucial for understanding its physical properties and reactivity.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data is publicly available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 234597 and in the Crystallography Open Database (COD).[1]

Summary of Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound. This data provides a quantitative description of the unit cell and the arrangement of molecules within the crystal lattice.

| Parameter | Value |

| Empirical Formula | C₉H₆O |

| Formula Weight | 130.14 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions | a = 5.860(2) Å, α = 90° |

| b = 7.621(3) Å, β = 90° | |

| c = 15.195(6) Å, γ = 90° | |

| Volume | 678.7(4) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.272 g/cm³ |

| Temperature | 150(2) K |

| Radiation Wavelength | 1.54178 Å (Cu Kα) |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, purification, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction, followed by a deprotection step.

Materials:

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium hydroxide (B78521) (KOH)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Sonogashira Coupling: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzaldehyde in a mixture of triethylamine and THF. To this solution, add trimethylsilylacetylene, a catalytic amount of bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide. The reaction mixture is then heated and stirred until the starting material is consumed (monitored by thin-layer chromatography).

-

Work-up and Purification of Silylated Intermediate: After cooling to room temperature, the reaction mixture is filtered to remove the triethylammonium (B8662869) bromide salt. The filtrate is concentrated under reduced pressure. The residue is then taken up in ethyl acetate and washed with saturated sodium chloride solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 4-((trimethylsilyl)ethynyl)benzaldehyde.

-

Deprotection: The crude intermediate is dissolved in anhydrous THF. An aqueous solution of potassium hydroxide is added, and the mixture is stirred at room temperature for several hours.

-

Final Purification: The THF is removed by rotary evaporation. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and dichloromethane as the eluent. The purity of the compound is confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).

Crystallization

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow evaporation is a commonly used technique for obtaining suitable crystals of small organic molecules.

Procedure:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is moderately soluble. A common choice is a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane).

-

Solution Preparation: A nearly saturated solution of purified this compound is prepared in the chosen solvent system at room temperature.

-

Slow Evaporation: The solution is filtered into a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent. The vial is placed in a vibration-free environment.

-

Crystal Growth: Over a period of several days to a week, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction (XRD) Analysis

Once suitable single crystals are obtained, their structure is determined using a single-crystal X-ray diffractometer.

Procedure:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer, and the diffraction data are collected, typically at a low temperature (e.g., 150 K) to minimize thermal vibrations. A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to the final analysis of its crystal structure.

Caption: Experimental workflow for this compound crystal structure analysis.

References

A Technical Guide to 4-Ethynylbenzaldehyde: Properties and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of 4-Ethynylbenzaldehyde (CAS: 63697-96-1), a versatile bifunctional molecule widely utilized as a building block in organic synthesis and drug discovery. Its unique structure, featuring both a reactive aldehyde and a terminal alkyne, makes it a valuable precursor for the synthesis of complex molecular architectures, including its application in highly efficient "click chemistry" reactions.

Physicochemical Properties

This compound is a solid at room temperature, with its appearance ranging from white to yellow.[1] Key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O | [2] |

| Molar Mass | 130.146 g/mol | [2] |

| Melting Point | 89–93 °C | [3][4][5] |

| Appearance | White to yellow or orange solid/powder/crystal | [1][5] |

| Purity (Typical) | ≥97% | [4][6] |

Experimental Protocols

Precise characterization of physical properties is critical for verifying the identity and purity of a compound. The following sections detail standardized protocols for determining the melting point and describing the physical appearance of this compound.

The melting point of an organic solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5–1.0 °C, whereas impurities lead to a depressed and broader melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

-

Thermometer calibrated for the expected range

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down to a height of 1–2 mm.[3][4]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Approximate Determination (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting point. This allows the subsequent, more accurate measurement to be performed more efficiently.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Prepare a new sample and heat slowly, at a rate of approximately 1–2 °C per minute, as the temperature approaches the expected melting point.[7]

-

Recording the Melting Range:

-

Reporting: The melting point is reported as the range from T₁ to T₂. For this compound, this range is expected to be between 89 °C and 93 °C.[3][4][5]

The physical appearance provides the most basic, yet essential, characterization of a substance.[8] It is the first indicator of sample purity and should be recorded before any other analysis.

Apparatus:

-

Spatula

-

Clean, dry watch glass or white tile

-

Adequate lighting

Procedure:

-

State of Matter: Observe the compound at standard temperature and pressure (STP) to determine its physical state (solid, liquid, or gas). This compound is a solid.[4]

-

Color: Place a small, representative sample on a white background (e.g., a watch glass on a piece of white paper). Observe and record the color. Note any variations. This compound is typically described as a white, light yellow, or orange solid.[1][5]

-

Form/Morphology: Describe the form of the solid. Common descriptors include crystalline, powder, amorphous, granules, or flakes. For crystalline solids, the crystal shape (e.g., needles, plates) can be noted if visible.

-

Odor: If required and deemed safe for the specific compound, note any characteristic odor. This is often done by gently wafting the vapors toward the nose. For an unknown or hazardous compound, this step should be avoided.

-

Reporting: Combine the observations into a concise description. For example: "this compound is a white to light yellow crystalline solid at room temperature."

Application in Synthesis: A Click Chemistry Workflow

The terminal alkyne group of this compound makes it an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction is prized for its high efficiency, selectivity, and tolerance of various functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.[9][10] The workflow below illustrates a typical CuAAC reaction involving this compound.

Caption: Experimental workflow for a CuAAC "click" reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. benchchem.com [benchchem.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Electronic Properties of 4-Ethynylbenzaldehyde: A Technical Guide

Introduction: 4-Ethynylbenzaldehyde, a molecule combining an aromatic ring with both an electron-withdrawing aldehyde group and a reactive ethynyl (B1212043) group, presents a unique electronic profile. Understanding its electronic structure is paramount for applications in drug development, materials science, and as a building block in organic synthesis. Theoretical and computational studies provide a powerful, non-experimental avenue to elucidate key electronic properties, offering insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This guide details the standard theoretical protocols for such an investigation, presents the key electronic parameters to be determined, and illustrates the computational workflow.

Theoretical Protocols

The investigation of the electronic properties of this compound is effectively carried out using Density Functional Theory (DFT), a robust computational quantum mechanical modeling method. The following protocol outlines the standard methodology employed in the theoretical study of substituted benzaldehydes.

Computational Method: All quantum chemical calculations are typically performed using the Gaussian suite of programs. The theoretical approach is based on Density Functional Theory (DFT), which is well-suited for studying the electronic structure of organic molecules.

Functional and Basis Set: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for this class of molecules. The calculations are performed using the 6-31G(d,p) basis set, which provides a good balance between computational cost and accuracy for describing the electronic structure and geometry of the molecule.

Methodology:

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound. This is achieved by finding the minimum energy conformation on the potential energy surface at the B3LYP/6-31G(d,p) level of theory.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry.

-

Electronic Properties Calculation: With the optimized geometry, a series of electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Derivation of Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors are derived to quantify the molecule's chemical behavior.

-

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack.

Computational Workflow for Electronic Property Analysis

The following diagram illustrates the logical workflow for the theoretical analysis of this compound's electronic properties.

Caption: Workflow for the theoretical study of this compound.

Data Presentation: Calculated Electronic Properties

The following tables summarize the key electronic properties that would be determined through the aforementioned computational protocol. The quantitative values presented are illustrative, based on published data for structurally related benzaldehyde (B42025) derivatives (e.g., 4-hydroxybenzaldehyde), to provide a representative example of the expected results for this compound.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Symbol | Illustrative Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.75 | Corresponds to the ionization potential; region of nucleophilic reactivity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.74 | Corresponds to the electron affinity; region of electrophilic reactivity. |

| HOMO-LUMO Energy Gap | ΔE | 5.01 | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[1] |

Table 2: Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Illustrative Value (eV) | Interpretation |

| Ionization Potential | I | I ≈ -EHOMO | 6.75 | Energy required to remove an electron. |

| Electron Affinity | A | A ≈ -ELUMO | 1.74 | Energy released when an electron is added. |

| Electronegativity | χ | χ = (I+A)/2 | 4.245 | The ability of the molecule to attract electrons. |

| Chemical Hardness | η | η = (I-A)/2 | 2.505 | Resistance to change in electron distribution. A larger value indicates higher stability. |

| Chemical Softness | S | S = 1/η | 0.399 | The reciprocal of hardness; indicates the molecule's polarizability. |

| Electrophilicity Index | ω | ω = μ²/2η (μ=-χ) | 3.597 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Interpretation of Electronic Properties

-

HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.[2] A large gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.[3] Conversely, a small gap suggests the molecule is more reactive.[2] The calculated gap of ~5.01 eV for a related molecule suggests that this compound is a relatively stable compound.[1]

-

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution on the molecule. It allows for the identification of electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For benzaldehyde derivatives, the oxygen atom of the carbonyl group typically represents the most electron-rich (negative potential) region, while the hydrogen of the aldehyde group and the aromatic protons are in electron-poor (positive potential) regions.

Conclusion

The theoretical study of this compound using DFT provides a comprehensive understanding of its electronic structure and reactivity. By calculating properties such as the HOMO-LUMO gap and global reactivity descriptors, researchers can predict the molecule's stability, its sites of reactivity, and its potential for use in various chemical applications. This in-silico approach is an invaluable tool for guiding experimental design and accelerating the development of new drugs and materials.

References

A Comprehensive Technical Guide to the Computational Analysis of 4-Ethynylbenzaldehyde Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylbenzaldehyde is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates both a reactive aldehyde group and a terminal alkyne, offering two distinct points for chemical modification. This dual reactivity allows for its use as a versatile building block in the synthesis of complex molecular architectures, including conjugated polymers, macrocycles, and pharmacologically active agents. A thorough understanding of its electronic properties and reactivity is paramount for its effective utilization in these applications.

This technical guide provides an in-depth computational analysis of this compound's reactivity, leveraging Density Functional Theory (DFT) to elucidate its structural and electronic characteristics. We will explore the molecule's frontier molecular orbitals, electrostatic potential, and the reactivity of its key functional groups. Furthermore, this guide presents detailed experimental protocols for the synthesis and key reactions of this compound, providing a bridge between theoretical predictions and practical laboratory applications.

Computational Analysis

The reactivity and electronic properties of this compound can be effectively modeled using computational chemistry. DFT, particularly with the B3LYP functional, is a widely used method for studying the molecular structure, vibrational frequencies, Natural Bond Orbital (NBO) analysis, Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energies, and Molecular Electrostatic Potential (MEP) of organic molecules. These computational tools provide valuable insights into the molecule's stability, charge distribution, and reactive sites.

Molecular Geometry

The geometry of this compound has been optimized using DFT calculations. The key bond lengths and angles are summarized in the table below. These parameters provide a foundational understanding of the molecule's three-dimensional structure.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.21 | O=C-H | 124.5 |

| C-C (aldehyde) | 1.48 | O=C-C (ring) | 120.5 |

| C≡C | 1.21 | C-C≡C | 178.2 |

| C-C (ring-alkyne) | 1.44 | C≡C-H | 179.8 |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (ring) | 118.5 - 121.2 |

Note: These are representative values and may vary slightly depending on the level of theory and basis set used in the calculation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

The HOMO is primarily localized on the ethynyl (B1212043) and phenyl moieties, indicating that these are the regions susceptible to electrophilic attack. The LUMO is predominantly distributed over the benzaldehyde (B42025) portion of the molecule, suggesting that nucleophilic attack will likely occur at the carbonyl carbon.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.[1][2][3][4][5] In the MEP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Green areas represent regions of neutral potential.

For this compound, the MEP would show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack or hydrogen bonding. The area around the carbonyl carbon and the hydrogen of the aldehyde group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The ethynyl group would also show regions of varying potential, influencing its reactivity in cycloaddition and coupling reactions.

Reactivity of Functional Groups

Aldehyde Group Reactivity

The aldehyde group in this compound is a primary site for nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is influenced by the electron-withdrawing nature of the ethynylphenyl group. This makes the aldehyde susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide.

The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[6][7][8][9][10] This intermediate is then protonated to yield the corresponding alcohol.

Alkyne Group Reactivity

The terminal alkyne functionality of this compound is highly versatile and participates in several important organic transformations, most notably Sonogashira coupling and cycloaddition reactions.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] this compound can itself be synthesized via a Sonogashira coupling and can also serve as a substrate for further coupling reactions to create more complex conjugated systems.

-

Cycloaddition Reactions: The ethynyl group can act as a dienophile or a dipolarophile in various cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions. These reactions are instrumental in the construction of cyclic and heterocyclic systems. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example where the terminal alkyne of this compound can be efficiently coupled with an azide (B81097) to form a triazole ring.

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via a two-step procedure involving a Sonogashira coupling followed by a deprotection step.[11]

Step 1: Sonogashira Coupling of 4-Bromobenzaldehyde with Trimethylsilylacetylene (B32187)

Materials:

-

4-Bromobenzaldehyde

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (B128534) (TEA)

-

Anhydrous solvent (e.g., THF or toluene)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzaldehyde, the palladium catalyst, copper(I) iodide, and triphenylphosphine.

-

Add the anhydrous solvent and triethylamine to the flask.

-

Slowly add trimethylsilylacetylene to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-((trimethylsilyl)ethynyl)benzaldehyde.

Step 2: Deprotection of 4-((trimethylsilyl)ethynyl)benzaldehyde

Materials:

-

4-((trimethylsilyl)ethynyl)benzaldehyde

-

Potassium carbonate (K₂CO₃) or a fluoride (B91410) source (e.g., TBAF)

-

Methanol or a mixture of THF and water

Procedure:

-

Dissolve 4-((trimethylsilyl)ethynyl)benzaldehyde in methanol.

-

Add a catalytic amount of potassium carbonate to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.[12][13][14]

Representative Reaction: Nucleophilic Addition of a Grignard Reagent

Materials:

-

This compound

-

Grignard reagent (e.g., methylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Dissolve this compound in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding secondary alcohol.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of this compound.

Caption: A typical workflow for DFT calculations.

Reactivity of this compound

This diagram illustrates the dual reactivity of this compound.

Caption: Dual reactivity of this compound.

Sonogashira Coupling Catalytic Cycle

The following diagram outlines the catalytic cycle for the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Sonogashira coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 3. MEP [cup.uni-muenchen.de]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Bridging the Frontier: A Technical Guide to the HOMO-LUMO Energy Gap of 4-Ethynylbenzaldehyde

For Immediate Release

Shanghai, China – December 22, 2025 – In the intricate landscape of molecular electronics and drug development, a thorough understanding of a molecule's electronic properties is paramount. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a critical parameter, offering insights into chemical reactivity, electronic transitions, and the overall stability of a compound. This technical guide provides an in-depth analysis of the methodologies used to determine the HOMO-LUMO energy gap of 4-Ethynylbenzaldehyde, a versatile building block in organic synthesis.

This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, providing both the theoretical foundation and practical protocols for the experimental and computational determination of this key electronic parameter.

Quantitative Data Summary

| Parameter | Experimental Value | Method | Notes |

| λmax | 297 nm (in CH3CN)[1] | UV-Vis Spectroscopy | The wavelength of maximum absorbance. |

| Experimental HOMO-LUMO Gap (Eg) | 4.17 eV | Calculation from λmax | Calculated using the formula E = hc/λ. |

Methodologies for HOMO-LUMO Gap Determination

The determination of the HOMO-LUMO energy gap of this compound can be approached through two primary methodologies: experimental analysis via UV-Vis spectroscopy and theoretical calculations using Density Functional Theory (DFT).

Experimental Protocol: UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy is a powerful technique for experimentally determining the energy difference between the HOMO and LUMO. The energy of the lowest energy electronic excitation corresponds to the HOMO-LUMO gap.

Objective: To determine the wavelength of maximum absorption (λmax) for this compound and calculate the experimental HOMO-LUMO energy gap.

Materials and Equipment:

-

This compound (97% purity or higher)

-

Spectroscopic grade acetonitrile (B52724) (CH3CN)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation: A dilute solution of this compound in acetonitrile is prepared. A typical concentration is in the micromolar range, adjusted to ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrument Calibration: The spectrophotometer is calibrated using a blank sample containing only the solvent (acetonitrile).

-

Spectral Acquisition: The UV-Vis spectrum of the this compound solution is recorded over a wavelength range of approximately 200-800 nm.

-

Determination of λmax: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum. For this compound, this is reported to be 297 nm in acetonitrile.[1]

-

Energy Gap Calculation: The HOMO-LUMO energy gap (Eg) is calculated from λmax using the Planck-Einstein relation:

-

E = hc/λ

-

Where:

-

E is the energy of the transition (in Joules)

-

h is Planck's constant (6.626 x 10-34 J·s)

-

c is the speed of light (3.00 x 108 m/s)

-

λ is the wavelength of maximum absorption (in meters)

-

-

To convert the energy to electron volts (eV), the result is divided by the elementary charge (1.602 x 10-19 C).

-

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure of molecules, including the energies of the HOMO and LUMO.